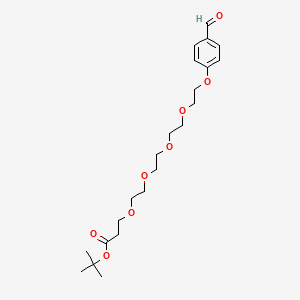

![molecular formula C9H12BrNO3S B1379975 1-bromo-N-[(4-methoxyphenyl)methyl]methanesulfonamide CAS No. 1444100-44-0](/img/structure/B1379975.png)

1-bromo-N-[(4-methoxyphenyl)methyl]methanesulfonamide

Overview

Description

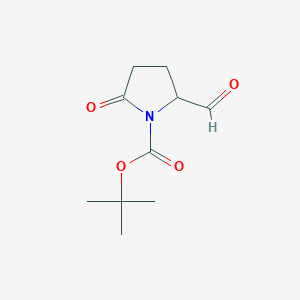

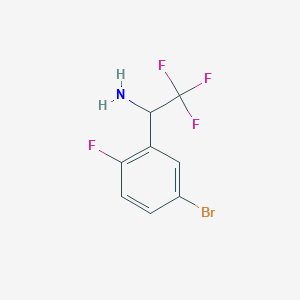

“1-bromo-N-[(4-methoxyphenyl)methyl]methanesulfonamide” is a chemical compound with the molecular formula C9H12BrNO3S . It has a molecular weight of 294.17 . This compound is also known as BRSM.

Molecular Structure Analysis

The molecular structure of “1-bromo-N-[(4-methoxyphenyl)methyl]methanesulfonamide” consists of a methanesulfonamide group attached to a bromo-methoxyphenyl group . The exact 3D structure would require more detailed spectroscopic data for accurate determination.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-bromo-N-[(4-methoxyphenyl)methyl]methanesulfonamide” are not fully detailed in the available data. It has a molecular weight of 294.17 . More specific properties like boiling point, melting point, and solubility would require additional data.Scientific Research Applications

Synthesis and Characterization

1-bromo-N-[(4-methoxyphenyl)methyl]methanesulfonamide serves as an intermediate in the synthesis of complex organic molecules. For instance, its derivatives have been utilized in the facile synthesis of bicyclic sultams, showcasing its versatility in organic synthesis. This synthesis involves the sulfonylation of N-alkenylanilines, followed by bromination, highlighting the compound's role in constructing structurally diverse sultams (Rassadin et al., 2009). Additionally, its utility is demonstrated in the production of di- and triindolylmethanes, where it undergoes sulfuric-acid-catalyzed reactions to yield molecular structures that serve as potentially bidentate and tridentate ligands (Mason et al., 2003).

Mechanistic Insights in Organic Reactions

The compound also plays a critical role in studying the mechanistic aspects of organic reactions. For instance, the sulfonation of phenol and its derivatives, including methanesulfonates, provided insights into the intermediacy of phenyl hydrogen sulfates in sulfonation reactions. This research elucidates the effects of various substituents on reaction pathways, enhancing our understanding of sulfonation mechanisms (Wit et al., 2010).

Advances in Synthetic Methodologies

Innovations in synthetic methodologies involving 1-bromo-N-[(4-methoxyphenyl)methyl]methanesulfonamide have led to the development of rapid microwave-assisted cleavage techniques. These methods facilitate the efficient demethylation of methyl phenyl ethers, demonstrating the compound's relevance in synthesizing desmethyl precursors and removing protecting groups, thereby offering a more direct route for synthesizing precursor compounds for labeling by alkylation (Fredriksson & Stone-Elander, 2002).

Role in Supramolecular Chemistry

The compound's derivatives have also been studied for their role in supramolecular chemistry, particularly in the structural analysis of sulfonamide derivatives. Such studies provide essential insights into the nature of intermolecular interactions, which are crucial for designing molecules with specific properties and functionalities (Dey et al., 2015).

properties

IUPAC Name |

1-bromo-N-[(4-methoxyphenyl)methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO3S/c1-14-9-4-2-8(3-5-9)6-11-15(12,13)7-10/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWTTXLSHPJEFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester](/img/structure/B1379908.png)

![5-bromo-3H-pyrazolo[3,4-b]pyridine](/img/structure/B1379910.png)

![[(5-Bromopyridin-2-yl)carbamothioyl]carbamic acid](/img/structure/B1379914.png)